molecular formula C12H9N3O2 B13106399 N-(5-Formylpyrimidin-2-yl)benzamide

N-(5-Formylpyrimidin-2-yl)benzamide

Cat. No.: B13106399
M. Wt: 227.22 g/mol
InChI Key: KKKKOGQMEJIHJX-UHFFFAOYSA-N
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Description

N-(5-Formylpyrimidin-2-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide group attached to a pyrimidine ring with a formyl substituent at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Formylpyrimidin-2-yl)benzamide can be achieved through several methods. One common approach involves the condensation of 5-formylpyrimidine-2-amine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(5-Formylpyrimidin-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-Formylpyrimidin-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-Formylpyrimidin-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Formylpyrimidin-2-yl)benzamide is unique due to the presence of the formyl group at the 5-position of the pyrimidine ring. This functional group imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

IUPAC Name

N-(5-formylpyrimidin-2-yl)benzamide

InChI

InChI=1S/C12H9N3O2/c16-8-9-6-13-12(14-7-9)15-11(17)10-4-2-1-3-5-10/h1-8H,(H,13,14,15,17)

InChI Key

KKKKOGQMEJIHJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC=C(C=N2)C=O

Origin of Product

United States

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